Cas no 832737-84-5 (3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine)

3-(Difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine is a specialized heterocyclic compound featuring a difluoromethyl group and an ethylthio substituent on a 1,2,4-triazole core. This structure imparts unique physicochemical properties, making it a valuable intermediate in agrochemical and pharmaceutical research. The presence of the difluoromethyl group enhances metabolic stability and bioavailability, while the ethylthio moiety contributes to selective reactivity. Its well-defined molecular architecture allows for precise modifications in synthetic pathways, facilitating the development of novel active ingredients. The compound’s stability under various conditions and compatibility with further functionalization underscore its utility in advanced chemical synthesis. Suitable for controlled applications, it is handled under standard laboratory safety protocols.
3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine structure
832737-84-5 structure
Product Name:3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine
CAS No:832737-84-5
MF:C5H8F2N4S
MW:194.205625534058
MDL:MFCD04969120
CID:2952173
PubChem ID:7017449
Update Time:2025-06-07

3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine Chemical and Physical Properties

Names and Identifiers

    • 3-(二氟甲基)-5-(乙基硫代)-4H-1,2,4-三唑-4-胺
    • 3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine
    • 3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine
    • 3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-amine
    • 3-Difluoromethyl-5-ethylsulfanyl-[1,2,4]triazol-4-ylamine
    • 4H-1,2,4-triazol-4-amine, 3-(difluoromethyl)-5-(ethylthio)-
    • BBL038689
    • STK312418
    • EN300-229319
    • LS-06477
    • H33065
    • 3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-1,2,4-TRIAZOL-4-AMINE
    • CS-0299674
    • MFCD04969120
    • DTXSID101197792
    • AKOS000307816
    • DFKHPFQZSYBRFJ-UHFFFAOYSA-N
    • ALBB-021549
    • 832737-84-5
    • MDL: MFCD04969120
    • Inchi: 1S/C5H8F2N4S/c1-2-12-5-10-9-4(3(6)7)11(5)8/h3H,2,8H2,1H3
    • InChI Key: DFKHPFQZSYBRFJ-UHFFFAOYSA-N
    • SMILES: S(CC)C1=NN=C(C(F)F)N1N

Computed Properties

  • Exact Mass: 194.04377377Da
  • Monoisotopic Mass: 194.04377377Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 82

3-(difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine Pricemore >>

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abcr
AB412885-500 mg
3-(Difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine
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abcr
AB412885-1 g
3-(Difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine; .
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abcr
AB412885-5 g
3-(Difluoromethyl)-5-(ethylthio)-4H-1,2,4-triazol-4-amine; .
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TRC
D062880-100mg
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